molecular formula C6H10N4O2S B2765057 (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 331837-70-8

(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B2765057
CAS RN: 331837-70-8
M. Wt: 202.23
InChI Key: UDDXUXLPHVIUHQ-UHFFFAOYSA-N
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Description

The compound “(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their diverse agricultural, industrial, and biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal properties . Many antifungal drugs and fungicides contain a 1,2,4-triazole moiety in their structure .


Molecular Structure Analysis

The 1,2,4-triazole nucleus contains three nitrogen atoms in a single ring . These compounds are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been reported for the corrosion inhibition of various metals . They are very effective in preventing the corrosion of metals like copper, iron, aluminium, zinc .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves their interaction with metal surfaces. They displace water molecules on the surface and form a protective film due to their abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .

Future Directions

Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . They are regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . Future research may focus on exploring their potential applications in various fields, including medicine, agriculture, and industry .

properties

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-2-4-8-9-6(10(4)7)13-3-5(11)12/h2-3,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXUXLPHVIUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

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